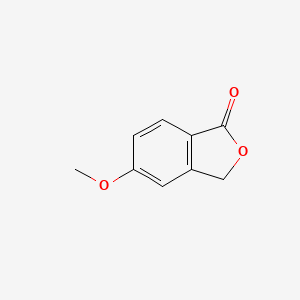

5-methoxy-3H-isobenzofuran-1-one

Description

Contextualization within Isobenzofuranone (Phthalide) Chemistry

Isobenzofuran-1(3H)-ones, commonly known as phthalides, are a class of heterocyclic compounds built upon a fused benzene (B151609) ring and a γ-lactone ring. nih.gov The parent compound, phthalide (B148349), is a white solid and the simplest of the benzo lactones. wikipedia.org The core structure of phthalides allows for a wide range of chemical modifications, leading to a diverse family of derivatives with varied properties and applications. medchemexpress.com

The chemistry of phthalides is rich and varied, encompassing reactions such as oxidation, reduction, addition, and cycloadditions. nih.gov The synthesis of the phthalide core itself can be achieved through several methods, including the intramolecular hydroacylation of 2-acylbenzaldehydes and the palladium-catalyzed arylation of aldehydes. organic-chemistry.org 5-Methoxy-3H-isobenzofuran-1-one is a specific derivative where a methoxy (B1213986) group is attached at the 5-position of the isobenzofuranone skeleton. This substitution influences the electronic properties and reactivity of the molecule, making it a subject of specific synthetic and mechanistic studies.

One documented synthesis of this compound involves the reaction of 4-methoxybenzoic acid with dibromomethane (B42720) in the presence of palladium(II) acetate (B1210297) and potassium bicarbonate. nih.gov The resulting product is a yellow solid with a melting point of 113.4–114.7 °C. nih.gov The molecular structure is nearly planar, and in the crystalline state, molecules are connected by weak C—H⋯O hydrogen bonds, forming a two-dimensional network. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H8O3 |

| Molecular Weight | 164.16 g/mol |

| Melting Point | 113.4–114.7 °C nih.gov |

| Appearance | Yellow solid nih.gov |

Significance in Natural Products Research and Heterocyclic Chemistry

The isobenzofuranone scaffold is a recurring motif in a multitude of natural products, particularly those found in plants and fungi. nih.govnih.gov These natural phthalides are known for a wide array of biological activities. nih.govnih.gov The presence of the phthalide core in these natural products underscores its importance as a privileged structure in medicinal chemistry.

While this compound itself is a synthetic compound, its structural similarity to naturally occurring phthalides makes it a valuable tool for researchers. nih.gov The study of its synthesis and reactivity provides insights that can be applied to the total synthesis of more complex, biologically active natural products containing the phthalide core. For instance, understanding the regioselectivity of reactions on the 5-methoxy substituted ring can inform synthetic strategies for natural products with similar substitution patterns.

In the broader context of heterocyclic chemistry, this compound serves as a model compound for studying the influence of electron-donating groups on the reactivity of the lactone ring. The methoxy group can affect the electrophilicity of the carbonyl carbon and the acidity of the protons on the adjacent methylene (B1212753) group, thereby influencing its participation in various chemical transformations.

Overview of Current Research Trajectories and Future Directions

Current research involving this compound and related phthalides is multifaceted. A significant area of focus is the development of novel synthetic methodologies that are more efficient, atom-economical, and environmentally benign. organic-chemistry.org This includes the exploration of new catalytic systems, such as those based on palladium and cobalt, for the construction of the phthalide ring system. organic-chemistry.org

Another key research trajectory is the synthesis and biological evaluation of novel phthalide derivatives. nih.gov By introducing various functional groups onto the this compound scaffold, chemists aim to create new compounds with enhanced or novel biological activities. This structure-activity relationship (SAR) approach is crucial for the development of new therapeutic agents.

Future research will likely continue to explore the synthetic versatility of this compound. This could involve its use as a key intermediate in the synthesis of complex natural products or as a starting material for the creation of novel materials with interesting photophysical or electronic properties. Furthermore, a deeper investigation into the metabolic pathways of naturally occurring methoxylated phthalides could provide valuable insights for biosynthetic engineering and the production of these compounds in microbial hosts. The continued exploration of the chemical space around the this compound core promises to yield exciting discoveries in both fundamental and applied chemical sciences.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methoxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c1-11-7-2-3-8-6(4-7)5-12-9(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMRELXLQGRFDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441337 | |

| Record name | 5-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4741-62-2 | |

| Record name | 5-Methoxyphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4741-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-methoxy-3H-isobenzofuran-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Characterization Methodologies

Spectroscopic Techniques for Structural Assignment and Confirmation

Spectroscopic methods provide a powerful lens through which the intricate structural details of molecules like 5-methoxy-3H-isobenzofuran-1-one can be observed. By analyzing the interaction of the compound with electromagnetic radiation, scientists can deduce its connectivity, functional groups, and even three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. It probes the magnetic properties of atomic nuclei, providing a detailed picture of the chemical environment of each atom within the molecule.

One-dimensional NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the molecular structure.

The ¹H NMR spectrum of this compound reveals distinct signals for each type of proton. The aromatic protons typically appear as multiplets in the downfield region, while the methylene (B1212753) protons of the furanone ring and the methoxy (B1213986) protons are observed at characteristic chemical shifts.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. It shows signals for the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon, each at a specific chemical shift that reflects its electronic environment.

DEPT experiments are invaluable for distinguishing between methyl (CH₃), methylene (CH₂), and methine (CH) groups. This information, combined with the ¹H and ¹³C data, allows for the unambiguous assignment of the carbon signals.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-4 | 7.11 (s) | - |

| H-6 | 7.18-7.16 (m) | - |

| H-7 | 7.76-7.74 (m) | - |

| -OCH₃ | 3.83 (s) | 54.9 |

| -CH₂- | 5.23 (s) | 69.4 |

| C=O | - | 171.1 |

| C-3a | - | 126.7 |

| C-4 | - | 118.6 |

| C-5 | - | 151.9 |

| C-6 | - | 122.9 |

| C-7 | - | 125.5 |

| C-7a | - | 147.1 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

Two-dimensional NMR techniques provide a deeper level of structural information by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) experiments identify protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This helps to establish the connectivity of proton networks within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) spectra show correlations between protons and the carbon atoms to which they are directly attached. sdsu.educolumbia.edu This is a powerful tool for assigning carbon signals based on the known proton assignments. sdsu.educolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range couplings between protons and carbons, typically over two or three bonds. sdsu.educolumbia.edu This is crucial for piecing together the entire molecular framework, including the connections between different functional groups and the relative positions of substituents on the aromatic ring. sdsu.educolumbia.edu

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound. csic.es High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the molecular formula. rsc.org

For this compound, with a molecular formula of C₉H₈O₃, the expected monoisotopic mass is approximately 164.0473 g/mol . epa.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov The IR spectrum of this compound shows characteristic absorption bands. A strong absorption band is typically observed around 1736-1760 cm⁻¹, which is indicative of the carbonyl (C=O) stretching of the lactone ring. rsc.orgnih.gov Bands corresponding to C-O stretching of the ether and lactone groups, as well as C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, are also present. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~1736-1760 | C=O stretch (lactone) |

| ~1601, 1489 | C=C stretch (aromatic) |

| ~1261 | C-O stretch (ether) |

| ~1036 | C-O stretch (lactone) |

| ~2922, 2852 | C-H stretch (aliphatic) |

| ~3032 | C-H stretch (aromatic) |

Source: Data compiled from reference nih.gov.

Electronic Circular Dichroism (ECD) for Chiral Derivatives

While this compound itself is achiral, Electronic Circular Dichroism (ECD) spectroscopy becomes a critical tool for determining the absolute configuration of its chiral derivatives. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting spectrum is highly sensitive to the three-dimensional arrangement of the atoms and can be used to assign the stereochemistry of chiral centers. In recent advancements, time-resolved ECD has even been proposed to probe light-induced electronic chirality in molecules. arxiv.org

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. Analysis of this compound reveals its specific crystal system, spatial arrangement, and unit cell dimensions. Crystals suitable for X-ray analysis were obtained by the slow evaporation from an acetone (B3395972) solution. nih.gov

The compound crystallizes in the monoclinic system. nih.gov Detailed crystallographic data obtained at a temperature of 293 K are presented below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₉H₈O₃ |

| Formula Weight | 164.15 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.1819 (9) |

| b (Å) | 10.4285 (18) |

| c (Å) | 9.2965 (9) |

| β (°) | 99.962 (8) |

| Volume (ų) | 781.26 (18) |

| Z | 4 |

| Radiation type | Mo Kα |

| μ (mm⁻¹) | 0.11 |

| T (K) | 293 |

Source: nih.gov

The determination of absolute configuration is a crystallographic procedure applicable only to chiral compounds, which are molecules that are non-superimposable on their mirror images. Since this compound is an achiral molecule, the concept of absolute configuration does not apply.

Analysis of Molecular Geometry, Planarity, and Conformation

The molecular structure of this compound is characterized by a high degree of planarity. The core isobenzofuranone ring system is fused to the benzene (B151609) ring, which inherently favors a flat conformation. The molecular skeleton is nearly planar, with a calculated root-mean-square (r.m.s.) deviation of 0.010 (2) Å from the least-squares plane defined by the 12 non-hydrogen atoms. nih.gov This indicates that the atoms of the bicyclic ring system and the methoxy group's oxygen lie very close to a common plane. Bond lengths and angles within the molecule are consistent with those reported for structurally related compounds. nih.gov

Intermolecular Interactions in Crystalline Networks

The arrangement of molecules in the crystal lattice is stabilized by a network of weak intermolecular forces. In the crystal structure of this compound, the dominant interactions are C—H⋯O hydrogen bonds. nih.gov These interactions link individual molecules into a cohesive two-dimensional network that lies parallel to the ac plane of the unit cell. nih.gov

Specifically, the hydrogen atom on the benzene ring at position C6 acts as a hydrogen bond donor to the carbonyl oxygen (O1) of an adjacent molecule. nih.gov Furthermore, a hydrogen atom from the methylene group (C8) donates to the ether oxygen (O2) of another neighboring molecule, extending the layered structure. nih.gov No significant C—H···π interactions were reported in this structural analysis.

The geometric details of these specific hydrogen bonds are summarized in the table below.

Table 2: Hydrogen-Bond Geometry (Å, °)

| D—H⋯A | d(D—H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

|---|---|---|---|---|

| C6—H6⋯O1 | 0.93 | 2.54 | 3.419 (2) | 157 |

| C8—H8A⋯O2 | 0.97 | 2.52 | 3.372 (2) | 146 |

Source: nih.gov

Natural Occurrence and Isolation Pathways

Bioprospecting and Isolation from Fungal Species

Fungi have proven to be a rich source of isobenzofuranone compounds. Although the direct isolation of 5-methoxy-3H-isobenzofuran-1-one is not consistently documented, numerous studies have successfully identified and characterized its derivatives from various fungal species. These findings underscore the metabolic diversity within fungi and their capacity to produce a wide array of specialized metabolites.

Isolation from Pleurotus eryngii

Currently, there is no scientific literature available that documents the isolation of this compound from the King Oyster mushroom, Pleurotus eryngii. Further research is required to determine if this compound is produced by this species.

Identification from Gyoerffyella sp. CPCC 401434

Investigations into the metabolites of the arctic fungus Gyoerffyella sp. CPCC 401434 have not yielded this compound. However, a related isobenzofuranone derivative, (R)-3-acetyl-7-hydroxy-5-methoxy-3H-isobenzofuran-l-one, was successfully isolated from this organism. This discovery highlights the production of structurally similar compounds within this fungal genus.

Metabolites from Cephalosporium sp. AL031

The fungus Cephalosporium sp. AL031, isolated from Sinarundinaria nitida, has been a source of several isobenzofuranone derivatives. nih.gov While this compound itself has not been reported from this species, researchers have identified compounds such as 4,6-dihydroxy-5-methoxy-7-methylphthalide. nih.gov This particular metabolite shares the core 5-methoxy-isobenzofuranone structure, with additional hydroxyl and methyl substitutions on the aromatic ring. Another related compound, 3-acetyl-7-hydroxy-5-methoxyl-3H-isobenzofuran-1-one, has also been isolated from the culture broth of this fungus.

Derivatives from Leptosphaeria sp. KTC 727

Studies on the culture broth of Leptosphaeria sp. KTC 727 have led to the isolation of isobenzofuranone and isochromenone derivatives. Among the identified compounds is (R)-7-hydroxy-3-((S)-1-hydroxyethyl)-5-methoxy-3,4-dimethylisobenzofuran-1(3H)-one. This molecule features the 5-methoxy-isobenzofuranone skeleton but with more complex substitutions at the 3 and 7 positions, indicating the diverse enzymatic machinery present in this fungal species.

Occurrence in Higher Plants and Liverworts

Biosynthetic Pathways and Precursors in Biological Systems

The biosynthesis of isobenzofuranones, including this compound, is generally understood to proceed through the polyketide pathway. chemicalbook.com This fundamental metabolic route involves the sequential condensation of acetate (B1210297) units to form a polyketide chain, which then undergoes cyclization and subsequent enzymatic modifications to yield the final phthalide (B148349) structure.

In fungi, the formation of the aromatic ring and the lactone ring of the isobenzofuranone core is a key step. Subsequent tailoring reactions, such as hydroxylation, methylation, and acylation, are catalyzed by specific enzymes to produce the diverse range of derivatives observed in nature. The methoxy (B1213986) group at the 5-position of the target compound is the result of a methylation reaction, a common modification in fungal secondary metabolism. The specific enzymes and genetic pathways responsible for the biosynthesis of this compound have not yet been fully elucidated and remain an area for future research.

Synthetic Strategies and Chemical Transformation Studies

De Novo Synthesis Methodologies

The construction of the 5-methoxy-3H-isobenzofuran-1-one scaffold from basic precursors has been approached through various catalytic systems. Palladium- and iron-catalyzed methods have shown particular promise in the synthesis of the core isobenzofuranone structure.

Palladium catalysis is a cornerstone in modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Its application in the synthesis of isobenzofuranones, including methoxy-substituted analogues, is well-documented.

A highly efficient one-pot domino palladium-catalyzed process has been developed for the synthesis of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. nih.govacs.org This strategy involves a sequence of palladium-catalyzed alcohol oxidation followed by an intramolecular C-H functionalization/carbonylation, creating the lactone ring in a single operation. The process is notable for its broad substrate scope and applicability to the synthesis of complex, biologically active phthalides. nih.gov

The general catalytic cycle for this domino reaction begins with the oxidation of the benzyl (B1604629) alcohol to the corresponding aldehyde, facilitated by the palladium catalyst. This is followed by oxidative addition of the aryl bromide to the Pd(0) center. Subsequent intramolecular insertion and reductive elimination steps lead to the cyclized product. This methodology was successfully applied to the synthesis of 3a-[4'-methoxylbenzyl]-5,7-dimethoxyphthalide, a cytotoxic agonist, highlighting its utility for preparing structurally related compounds. nih.govacs.org

Table 1: Examples of Domino [Pd]-Catalyzed Synthesis of Isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols nih.gov

| Starting Material (o-bromobenzyl alcohol derivative) | Product | Yield (%) |

| 1-(2-bromophenyl)cyclohexan-1-ol | Spiro[cyclohexane-1,3'-isobenzofuran]-1'-one | 85 |

| (2-bromophenyl)(phenyl)methanol | 3-phenylisobenzofuran-1(3H)-one | 72 |

| 2-bromo-3-methoxybenzyl alcohol | 4-methoxyisobenzofuran-1(3H)-one | 81 |

| 2-bromo-4,6-dimethoxybenzyl alcohol | 5,7-dimethoxyisobenzofuran-1(3H)-one | 89 |

This table illustrates the versatility of the domino palladium-catalyzed reaction for various substituted isobenzofuranones, a strategy applicable to the synthesis of the 5-methoxy analogue.

Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a versatile and commonly used palladium source in a wide array of catalytic cyclization reactions. It is effective in mediating intramolecular C-H activation and cross-coupling reactions, which are key steps in the formation of heterocyclic systems like phthalides. nih.gov The synthesis of phthalazinones, which are structurally related to phthalides, has been achieved through Pd(II)-catalyzed intramolecular oxidative C-H/C-H cross-coupling, a strategy that could be conceptually applied to the synthesis of this compound. nih.gov

In a potential approach for the target molecule, a suitably substituted benzoic acid derivative could undergo a palladium(II) acetate-catalyzed intramolecular cyclization. The mechanism would likely involve the coordination of the palladium to the aromatic ring, followed by C-H activation at the ortho position and subsequent annulation to form the lactone ring. The versatility of palladium catalysis allows for various coupling partners and reaction conditions to be employed. mdpi.com

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. While specific literature on the iron-catalyzed synthesis of this compound using N-methoxyamides is not prominent, related transformations suggest its feasibility. Iron catalysts have proven effective in a variety of oxidative coupling and annulation reactions to form other heterocyclic systems. organic-chemistry.orgorgsyn.org

For instance, iron(III) chloride has been used to catalyze the oxidative coupling of phenols and the condensation of various substrates to form benzofurans. orgsyn.org A hypothetical iron-catalyzed route to this compound could involve the cyclization of a precursor like 2-formyl-5-methoxybenzoic acid or a related derivative. The iron catalyst would act as a Lewis acid to activate the carbonyl group, facilitating the intramolecular ring-closing reaction.

The use of subcritical media, such as subcritical water, represents a green chemistry approach to organic synthesis. These methods utilize water at elevated temperatures and pressures (below its critical point) as a reaction medium, often eliminating the need for organic solvents. While this technique has been applied to various organic transformations, specific research detailing the synthesis of this compound in subcritical media could not be located in the searched literature. However, the general principles of green chemistry encourage the exploration of such sustainable synthetic routes. youtube.com

Palladium-Catalyzed Cyclization Reactions

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is centered around the lactone functionality and the aromatic ring. The lactone ring is susceptible to nucleophilic attack, which can lead to ring-opening reactions. The aromatic ring, activated by the methoxy (B1213986) group, can undergo electrophilic substitution reactions.

Derivatization is a key strategy for modifying the chemical structure of a lead compound to explore its structure-activity relationship (SAR) or to alter its physicochemical properties. For this compound, derivatization could involve:

Modification of the lactone: Reduction of the carbonyl group to a hydroxyl group, or reaction with Grignard reagents to introduce substituents at the 3-position.

Substitution on the aromatic ring: Electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are possible, with the position of substitution directed by the existing methoxy and lactone groups.

Demethylation: Cleavage of the methoxy group to yield the corresponding 5-hydroxy-3H-isobenzofuran-1-one, which can then be further functionalized.

While these are plausible transformations based on the functional groups present in the molecule, specific studies focused on the synthetic derivatization of this compound are not extensively detailed in the surveyed scientific literature. General derivatization techniques are often employed for analytical purposes, such as enhancing volatility for gas chromatography-mass spectrometry (GC-MS) analysis, rather than for creating new synthetic analogues. acs.orgresearchgate.net

Oxidation Reactions and Quinone Formation

The oxidation of the isobenzofuran (B1246724) core is a potential route to quinone structures, although it requires careful control to avoid over-oxidation or cleavage of the heterocyclic ring. While direct oxidation of this compound to a quinone is not extensively documented, studies on related structures provide insight into the likely pathways. For instance, the oxidation of phthalans (1,3-dihydroisobenzofurans) with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can generate isobenzofuran intermediates that are subsequently trapped. chemrxiv.org The oxidation of some isobenzofuran derivatives can be chemoselective, but overoxidation can lead to quinone-type products. researchgate.net

The formation of naphthoquinones from related bicyclic systems is a known transformation. For example, certain juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) derivatives can be synthesized, and their redox cycling has been studied. mdpi.com The oxidation of the electron-rich aromatic ring of this compound, particularly after potential enzymatic or chemical opening of the lactone ring, could theoretically lead to methoxy-substituted quinones. The reaction would likely proceed under strong oxidizing conditions, potentially utilizing metal-based catalysts or peroxides.

Reduction Reactions to Dihydro Derivatives

The reduction of the lactone carbonyl group in this compound can yield various products, including the corresponding dihydro derivative (a diol) or the fully reduced 5-methoxy-1,3-dihydroisobenzofuran. The choice of reducing agent is critical in determining the outcome.

Lactones, being cyclic esters, are generally resistant to reduction by mild hydride reagents like sodium borohydride (B1222165) (NaBH₄) under standard conditions. masterorganicchemistry.comyoutube.com To achieve reduction with NaBH₄, activation of the carbonyl group is often necessary. For instance, carboxylic acids can be reduced by NaBH₄ after in-situ conversion to highly reactive hydroxybenzotriazole (B1436442) esters. organic-chemistry.org A similar strategy could potentially be applied to lactones.

More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), are typically required for the direct reduction of lactones to diols. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, leading to the opening of the lactone ring to form an intermediate alkoxy-aluminate, which is then further reduced and subsequently protonated during workup to yield the diol. Complete reduction to the ether (dihydroisobenzofuran) would necessitate harsher conditions or different catalytic systems, such as catalytic hydrogenation or silane-based reductions.

Table 1: General Reactivity of Phthalides with Common Reducing Agents

| Reducing Agent | Typical Product from Lactone | Conditions |

| Sodium Borohydride (NaBH₄) | No reaction (or slow) | Standard (e.g., MeOH, EtOH) |

| Lithium Aluminum Hydride (LiAlH₄) | Diol | Anhydrous ether or THF, followed by aqueous/acidic workup |

| Catalytic Hydrogenation (e.g., H₂/Ru) | Diol or Carboxylic Acid | High pressure, elevated temperature |

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction for modifying aromatic systems. byjus.commasterorganicchemistry.com The regiochemical outcome of such reactions is dictated by the electronic effects of the two substituents on the ring: the methoxy group (-OCH₃) and the fused lactone ring.

Methoxy Group (-OCH₃): This is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring via resonance.

Lactone Ring (acyl-type): The carbonyl group of the lactone is electron-withdrawing via induction and resonance, making it a deactivating group and a meta-director.

The positions on the aromatic ring are therefore influenced by these competing effects. The C6 and C4 positions are ortho and para to the strongly activating methoxy group, respectively. The C7 position is ortho to the methoxy group but also ortho to the deactivating lactone ring attachment point. The C4 position is meta to the deactivating group. Therefore, electrophilic attack is most likely to occur at the C6 and C4 positions, which are strongly activated by the methoxy group. Steric hindrance might favor substitution at the C6 position over the C4 position, which is situated between the methoxy group and the fused ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reagent/Reaction | Electrophile (E⁺) | Predicted Major Product(s) |

| HNO₃/H₂SO₄ (Nitration) | NO₂⁺ | 6-Nitro-5-methoxy-3H-isobenzofuran-1-one |

| Br₂/FeBr₃ (Bromination) | Br⁺ | 6-Bromo-5-methoxy-3H-isobenzofuran-1-one |

| RCOCl/AlCl₃ (Friedel-Crafts Acylation) | RCO⁺ | 6-Acyl-5-methoxy-3H-isobenzofuran-1-one |

Cycloaddition Reactions (e.g., for Oxazepine Derivatives)

Isobenzofuranones and their isobenzofuran tautomers are valuable synthons in cycloaddition reactions, providing access to complex polycyclic and heterocyclic systems. These reactions leverage the diene character of the isobenzofuran intermediate.

A significant application is the synthesis of seven-membered oxazepine rings. The reaction of isobenzofuran-1(3H)-one with imine compounds, catalyzed by acid, can proceed via a [5+2] cycloaddition pathway to yield disubstituted-1,3-oxazepine derivatives. While not specifically documented for the 5-methoxy derivative, the parent compound undergoes this transformation in high yields. [1 (from initial search)] The mechanism likely involves the in-situ generation of an isobenzofuran or a related reactive intermediate that undergoes cycloaddition with the imine.

Other cycloaddition paradigms are also possible. Isobenzofurans, generated in situ from phthalides, can participate in [4+2] Diels-Alder reactions with various dienophiles. chemrxiv.org They can also engage in [6+4] and [8+2] cycloadditions, depending on the reaction partner, leading to intricate bridged ring systems. pku.edu.cnscispace.com The electronic nature of the dienophile and the specific isobenzofuran derivative influences the reaction pathway and regioselectivity. organic-chemistry.org The mechanism for these reactions is generally considered a concerted, pericyclic process. libretexts.org

Dehydrative Coupling Reactions for Substituted Phthalides

A powerful strategy for creating C3-substituted phthalides involves the coupling of a 3-hydroxyphthalide with a suitable nucleophile, often an arene, in a dehydrative condensation. To apply this to this compound, it would first need to be converted to 5-methoxy-3-hydroxyphthalide. This can be achieved through reduction of the lactone to a lactol (the cyclic form of an aldehyde-alcohol) or via other synthetic routes.

Once the 3-hydroxy derivative is obtained, it can undergo an acid-catalyzed dehydrative coupling reaction. In this process, the hydroxyl group is protonated and eliminated as water to generate a stabilized acylium ion or oxocarbenium ion intermediate at the C3 position. This electrophilic center is then attacked by an electron-rich arene or other nucleophile to form a new carbon-carbon bond, yielding a 3-aryl or 3-alkyl substituted phthalide (B148349). This method is noted for its atom and step economy. [3 (from initial search)]

Mechanistic Investigations of Synthetic Routes and Reaction Pathways

Understanding the mechanisms behind the synthesis and reactions of this compound is crucial for optimizing conditions and designing new transformations.

A documented synthesis of this compound involves the palladium-catalyzed reaction of 4-methoxybenzoic acid with dibromomethane (B42720) in the presence of potassium bicarbonate. nih.gov This transformation likely proceeds through a pathway involving oxidative addition of palladium(0) into a C-Br bond of dibromomethane, followed by reaction with the carboxylate of 4-methoxybenzoic acid. A subsequent intramolecular C-H activation or related cyclization step, followed by reductive elimination, would yield the phthalide product. Palladium-catalyzed C-H activation/C-O cyclization is a well-established method for forming such heterocyclic rings. nih.gov The mechanism can be complex, sometimes involving a Heck-type oxyarylation pathway. nih.gov

The mechanisms of the cycloaddition reactions have also been a subject of study. Density Functional Theory (DFT) calculations on the cycloadditions of isobenzofuran systems have helped to elucidate the energetics of different pathways, such as concerted versus stepwise mechanisms and the factors controlling regioselectivity. pku.edu.cn For metal-catalyzed cycloadditions, such as the [2+2+2] reaction to form substituted aromatics, the mechanism involves steps like oxidative cyclization, olefin insertion, and reductive elimination from the metal center. researchgate.net These theoretical and experimental investigations provide a predictive framework for the application of this compound in the synthesis of novel compounds.

Biological Activities and Pharmacological Potential

Anti-inflammatory Properties

Isobenzofuran-1(3H)-one and its derivatives have been recognized for their pharmacological properties, including anti-inflammatory effects. nih.gov

Inhibition of Lipopolysaccharide-Induced Nitric Oxide Production

Overproduction of nitric oxide (NO) is associated with inflammatory conditions. mdpi.com Consequently, the inhibition of NO production is a key target in the development of anti-inflammatory agents. mdpi.commdpi.com Studies have shown that certain isobenzofuranone derivatives can inhibit the production of nitric oxide induced by lipopolysaccharides (LPS) in macrophage cell lines. nih.govresearchgate.net This inhibitory action suggests a potential mechanism for the anti-inflammatory effects of this class of compounds. While the broader class of isobenzofuranones has shown this activity, specific data on 5-methoxy-3H-isobenzofuran-1-one's direct inhibition of LPS-induced nitric oxide production requires further investigation.

Antioxidant Activity

Isobenzofuran-1(3H)-ones are a class of heterocyclic compounds found in various natural products and have been investigated for several biological properties, including antioxidant activities. nih.gov

DPPH Radical-Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate the antioxidant capacity of various compounds. researchgate.netmdpi.com This test measures the ability of a substance to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. mdpi.com The color change, typically from purple to yellow, is measured spectrophotometrically to quantify the antioxidant activity. youtube.com Several isobenzofuran-1(3H)-one derivatives have demonstrated significant antioxidant potential in DPPH assays. nih.gov For instance, a study on (Z)-3-benzylideneisobenzofuran-1(3H)-ones, which share the core isobenzofuranone structure, identified several derivatives with potent antioxidant activity, some even exceeding that of the standard antioxidant, ascorbic acid. nih.gov

Cytotoxic and Anticancer Activities

The isobenzofuran-1(3H)-one scaffold is a component of many molecules with pharmacological importance, including those with anti-tumor and anti-cancer properties. nih.gov

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a crucial mechanism for many anticancer agents. nih.gov Research has shown that certain derivatives of isobenzofuranone can trigger apoptosis in cancer cells. For example, some derivatives have been reported to cause DNA fragmentation and chromatin condensation, which are hallmarks of apoptosis, in human leukemia cell lines. researchgate.net Specifically, a study on a benzofuran-isatin conjugate demonstrated the induction of apoptosis in colorectal cancer cell lines, which was associated with the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic markers. frontiersin.org Another study on 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives showed that they induced apoptosis in HL-60 and U937 cells through the activation of caspases. nih.gov

Activity Against Specific Cancer Cell Lines (e.g., HeLa, KB, MCF-7, NCI-H187, U937, K562)

Derivatives of isobenzofuran-1(3H)-one have been evaluated for their cytotoxic effects against a range of human cancer cell lines.

A study on C-3 functionalized isobenzofuran-1(3H)-ones demonstrated their antiproliferative activity against U937 (lymphoma) and K562 (myeloid leukemia) cancer cell lines. nih.gov Some of the synthesized derivatives inhibited cell viability by 90% at a concentration of 100 µM, with two compounds showing activity superior to the commercial drug etoposide. nih.gov

Another investigation into 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives revealed potent growth inhibition against several cancer cell lines. The most active compound in this series showed significant activity against HeLa (cervix carcinoma) cells, with an IC50 value of 16 nM. nih.gov

The cytotoxic activity of various compounds has also been tested against the MCF-7 (breast adenocarcinoma) cell line. rsc.orgbezmialemscience.org

While the provided search results highlight the anticancer potential of the broader isobenzofuranone class against these specific cell lines, direct data for "this compound" against KB and NCI-H187 cell lines was not explicitly found in the provided search results.

Table of Compound Activity Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | Activity |

|---|---|---|

| C-3 functionalized isobenzofuran-1(3H)-ones | U937 (lymphoma) | 90% inhibition of cell viability at 100 µM nih.gov |

| C-3 functionalized isobenzofuran-1(3H)-ones | K562 (myeloid leukemia) | 90% inhibition of cell viability at 100 µM nih.gov |

| 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives | HeLa (cervix carcinoma) | IC50 = 16 nM nih.gov |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (Z)-3-benzylideneisobenzofuran-1(3H)-one |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan |

| Ascorbic acid |

| Benzofuran-isatin conjugate |

| Etoposide |

| Isobenzofuran-1(3H)-one |

| Lipopolysaccharide |

Neuroprotective Effects: Inhibition of Glutamate-Induced Cytotoxicity in PC12 Cells

The neuroprotective potential of isobenzofuran-1(3H)-ones has been a subject of scientific inquiry. Glutamate-induced cytotoxicity is a key factor in the pathology of various neurological disorders. mdpi.com High concentrations of glutamate (B1630785) can lead to oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death. mdpi.comnih.gov The PC12 cell line, derived from a rat pheochromocytoma, is a widely used in vitro model for studying neuronal function and the mechanisms of neuroprotection against such damage. nih.govnih.govnih.gov

While direct studies on this compound are not detailed in the available literature, the broader class of isobenzofuran-1(3H)-ones has been investigated for its ability to inhibit glutamate-induced cytotoxicity in PC12 cells. nih.govresearchgate.net For instance, research on derivatives like 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) has shown protective effects against oxidative damage induced by agents like hydrogen peroxide in PC12 cells, suggesting a potential mechanism for neuroprotection that could be relevant to glutamate-induced toxicity. nih.gov This protection involves the attenuation of reactive oxygen species (ROS) generation, reduction of apoptosis, and stabilization of mitochondrial membrane potential. nih.gov Other studies have explored various compounds, such as paeoniflorin (B1679553) and neolamellarin A derivatives, which also protect PC12 cells from glutamate-induced apoptosis. nih.govmdpi.com These findings highlight the therapeutic potential of targeting glutamate-induced cell death pathways and suggest that isobenzofuranone derivatives may be promising candidates for further investigation in this area. mdpi.commdpi.com

Table 1: Studies on Neuroprotective Effects in PC12 Cells

| Cell Line | Toxin | Key Findings | Reference |

|---|---|---|---|

| PC12 | Glutamate | Glutamate induces cytotoxicity through oxidative stress and glutathione (B108866) (GSH) depletion. | nih.gov |

| PC12 | Glutamate | Cytotoxicity involves phospholipid peroxidation and oxidation of protein sulfhydryls. | nih.gov |

| PC12 | Hydrogen Peroxide | The derivative 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) exhibited protective effects against H2O2-induced cytotoxicity. | nih.gov |

| PC12 | Glutamate | Paeoniflorin protects PC12 cells against glutamate-induced neurotoxicity by inhibiting apoptosis-associated proteins. | nih.gov |

| PC12 | Glutamate | Neolamellarin A derivatives effectively inhibit glutamate-induced apoptosis in a concentration-dependent manner. | mdpi.com |

Other Pharmacological Effects of Isobenzofuran-1(3H)-ones

The versatility of the isobenzofuran-1(3H)-one structure lends itself to a wide range of pharmacological applications beyond neuroprotection. nih.gov

Derivatives of isobenzofuran-1(3H)-one have demonstrated significant antiplatelet activity. nih.govnih.gov In one study, a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones were synthesized and evaluated for their ability to inhibit arachidonic acid (AA)-induced platelet aggregation. nih.govresearchgate.net Several of these compounds were identified as highly potent antiplatelet agents, with some being up to six times more potent than aspirin (B1665792), a standard reference drug. nih.govresearchgate.net The mechanism of action for some phthalides, such as butylidenephthalide, is thought to involve the inhibition of the cyclooxygenase-1 (COX-1) enzyme, which leads to a reduction in thromboxane (B8750289) A2 (TBXA2) formation. nih.gov Another study synthesized a series of 3-substituted-1(3H)-isobenzofuranones and found that the alkylphthalide versions were more active than the corresponding alkenephthalides, although all were less active than n-butylphthalide (NBP) and aspirin. nih.gov The brominated derivative 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) has also been specifically studied for its impact on rat platelet aggregation. nih.govspringermedicine.com

Table 2: Antiplatelet Activity of Isobenzofuran-1(3H)-one Derivatives

| Compound Class | Key Findings | Standard Reference | Reference |

|---|---|---|---|

| (Z)-3-benzylideneisobenzofuran-1(3H)-ones | Some derivatives were up to 6-folds more potent than the reference. | Aspirin (IC50 = 21.34 µg/mL) | nih.govresearchgate.net |

| 3-substituted-1(3H)-isobenzofuranones | Alkylphthalides were more active than alkenephthalides but less active than NBP and Aspirin. | Aspirin (Asp), n-butylphthalide (NBP) | nih.gov |

| 3-butyl-6-bromo-1(3H)-isobenzofuranone (Br-NBP) | Demonstrated impact on arachidonic acid (AA)-induced rat platelet aggregation. | Not specified | springermedicine.com |

Certain isobenzofuran-1(3H)-one derivatives have been identified as having phytotoxic properties. nih.gov For example, phytotoxic metabolites have been isolated from Phomopsis convolvulus, a host-specific pathogen of field bindweed. nih.gov Additionally, the phytotoxic compound known as Phtalide is an example of a bioactive isobenzofuran-1(3H)-one. nih.gov These findings suggest a potential application for this class of compounds in the development of herbicides. nih.gov

The isobenzofuran-1(3H)-one scaffold is a source of compounds with notable antimicrobial activity. nih.gov Studies have shown that various derivatives possess both antibacterial and antifungal properties. imjst.org In one investigation, N-(3-phthalidyl) amines were synthesized and tested against Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive), and the yeast-like fungus Candida albicans. imjst.org The results indicated that these compounds exhibited good inhibitory power against all three strains, with a particularly strong effect against S. aureus. imjst.org Another study found that a new isobenzofuranone derivative, 4,6-dihydroxy-5-methoxy-7-methylphthalide, isolated from the fungus Cephalosporium sp. AL031, demonstrated potent antioxidant activity, which is often linked to antimicrobial potential. nih.gov

Table 3: Antimicrobial Activity of Isobenzofuran-1(3H)-one Derivatives

| Compound Class/Derivative | Tested Organisms | Key Findings | Reference |

|---|---|---|---|

| N-(3-phthalidyl) Amines (B1-B4) | E. coli, S. aureus, C. albicans | Showed good inhibition, with the most powerful effect on S. aureus. | imjst.org |

| 4,6-dihydroxy-5-methoxy-7-methylphthalide | Not specified (evaluated for antioxidant activity) | Demonstrated potent antioxidant activity (EC50 = 10 µM). | nih.gov |

The pharmacological profile of isobenzofuran-1(3H)-ones also includes anticonvulsant effects. nih.gov Research into derivatives of 3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1-(2H)-one oxime, which shares structural similarities, has led to the development of compounds with significant anticonvulsant activity in the maximal electroshock seizure (MES) test. nih.gov These studies highlight the potential for developing new therapeutic agents for epilepsy from this chemical family. nih.gov

The isobenzofuran-1(3H)-one framework has been identified as a promising scaffold for the development of anti-HIV agents. nih.gov While research is ongoing, initial studies have shown that certain derivatives possess inhibitory activity against the virus. nih.gov For example, pyrazole (B372694) derivatives of 3-benzoylbenzofurans have been synthesized and tested, with some compounds showing significant anti-HIV activity. nih.gov Specifically, compound 5f in one study exhibited over 90% anti-HIV activity at the lowest concentrations tested. nih.gov Other studies have explored different substituted 1,3,4-oxadiazole (B1194373) derivatives, which have also shown moderate to high antiviral activity against HIV-1. researchgate.net These findings underscore the potential of isobenzofuran-based compounds in the ongoing search for novel antiretroviral therapies. nih.gov

Table 4: Anti-HIV Activity of Isobenzofuran-Related Derivatives

| Compound Class | Key Findings | Reference |

|---|---|---|

| 3-Benzoylbenzofuran and Pyrazole Derivatives | Some pyrazole derivatives showed significant anti-HIV activity, with one exhibiting >90% inhibition at low concentrations. | nih.gov |

| Substituted 1,3,4-Oxadiazole Derivatives | Several synthesized compounds showed moderate to high antiviral activity against HIV-1. | researchgate.net |

Inhibition of Photosynthetic Electron Transport

The capacity of chemical compounds to interfere with the photosynthetic electron transport (PET) chain is a critical area of study, particularly for the development of herbicides. Many inhibitors act on photosystem II (PSII) by binding to the D1 protein and blocking the electron transfer from the primary quinone acceptor (Q_A) to the secondary quinone acceptor (Q_B). mdpi.com This interruption halts CO2 fixation and the production of ATP. mdpi.com

Despite the investigation of various chemical classes as PET inhibitors, including urea, triazine, and phenol (B47542) derivatives, specific research detailing the activity of this compound on photosynthetic electron transport is not available in the reviewed scientific literature. mdpi.comnih.gov Studies have been conducted on other structures, such as hydroxynaphthalene-2-carboxanilides, to assess their PET-inhibiting activity, but data for the isobenzofuranone core of this compound is absent. mdpi.com

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme crucial for melanin (B1238610) biosynthesis and is a significant target for developing depigmentation agents. researchgate.net The inhibitory potential of the broader class of isobenzofuran-1(3H)-ones has been evaluated, revealing that certain derivatives can inhibit tyrosinase activity in a concentration-dependent manner. researchgate.net

In a notable study, a series of isobenzofuran-1(3H)-ones were synthesized and assessed for their ability to inhibit mushroom tyrosinase. The most potent compounds identified in this research were phthalaldehydic acid, 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one, and 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate. researchgate.net Molecular docking and NMR studies suggested that these inhibitors interact with the copper atoms in the enzyme's active site, a mechanism similar to that of the well-known inhibitor, kojic acid. researchgate.net However, specific inhibitory data, such as IC50 values, for this compound were not reported in this study.

Investigation of Receptor Antagonist Properties (e.g., 5-HT2C)

The serotonin (B10506) 2C (5-HT2C) receptor is a G protein-coupled receptor that plays a significant role in regulating mood, anxiety, and appetite. Antagonists of this receptor are investigated for their therapeutic potential in treating conditions like depression and schizophrenia. While numerous compounds, such as clozapine (B1669256) and agomelatine, have been identified as 5-HT2C antagonists, there is no scientific literature available that investigates or establishes this compound as having antagonist properties at the 5-HT2C receptor.

DNA Binding Interactions and Mechanisms

The interaction of small molecules with DNA is a foundational mechanism for many anticancer drugs, which can function through intercalation or groove binding. While some isobenzofuranone derivatives have been studied for their biological activities, including potential antileishmanial effects through the inhibition of type II DNA topoisomerase, this action does not necessarily equate to direct DNA binding. nih.gov Specifically, these compounds were found to inhibit the enzyme's decatenation activity without stabilizing the DNA-cleavage complex. nih.gov

A thorough review of available scientific research reveals no studies focused on the direct DNA binding interactions or mechanisms of this compound.

Mechanistic Insights into Biological Action

Elucidation of Specific Molecular Targets and Cellular Pathways

The isobenzofuran-1(3H)-one scaffold is a key structural feature that allows for interaction with various biological targets. While direct studies on 5-methoxy-3H-isobenzofuran-1-one are limited, research on closely related compounds within the same class provides significant insights into its likely molecular targets and the cellular pathways it may modulate.

One of the primary molecular targets identified for isobenzofuran-1(3H)-one derivatives is the enzyme tyrosinase . researchgate.netnih.gov Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. researchgate.netsaudijournals.com The inhibition of this enzyme is a key strategy for the development of agents targeting hyperpigmentation. saudijournals.com Molecular docking and NMR studies on isobenzofuran-1(3H)-one analogs have shown that these molecules can bind to the active site of tyrosinase, interacting with the copper ions essential for its catalytic activity. researchgate.netnih.gov This interaction is often stabilized by hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, which can lead to a conformational change in the enzyme, thereby inhibiting its function. researchgate.net

The cellular pathway most directly affected by the inhibition of tyrosinase is the melanogenesis pathway . saudijournals.com By inhibiting tyrosinase, isobenzofuran-1(3H)-ones can decrease the production of melanin, the pigment responsible for skin color. saudijournals.com This has implications for conditions related to hyperpigmentation.

Beyond tyrosinase, the isobenzofuran-1(3H)-one core has been investigated for other biological activities, suggesting a broader range of potential molecular targets. For instance, derivatives have been studied for their antiplatelet and antioxidant activities. researchgate.netmdpi.com The antiplatelet activity may involve the inhibition of enzymes like cyclooxygenase-1 (COX-1) within the arachidonic acid pathway. mdpi.com The antioxidant properties suggest an ability to scavenge free radicals, thus protecting cells from oxidative stress.

Structure-Activity Relationship (SAR) Studies for Bioactivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For the isobenzofuran-1(3H)-one class, SAR studies have revealed key features that determine their potency and selectivity as enzyme inhibitors and antioxidants.

The position and nature of substituents on the benzofuran (B130515) ring are critical determinants of biological activity. mdpi.com For example, in a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, the presence and position of a methoxy (B1213986) (-OCH3) group significantly impacts antioxidant activity. mdpi.com It was observed that a methoxy group on the benzylidene ring (referred to as site II) was more advantageous for antioxidant potency than when placed on the isobenzofuranone ring (site I). mdpi.com

The following table summarizes the influence of substituents on the antioxidant activity of some (Z)-3-benzylideneisobenzofuran-1(3H)-one derivatives, illustrating the principles of SAR.

| Compound | Substitution at Site I (Isobenzofuranone Ring) | Substitution at Site II (Benzylidene Ring) | Antioxidant Activity (IC50 in µg/mL) |

|---|---|---|---|

| 28f | No substitution | m-OCH3 | 0.41 |

| 28k | Br | p-OCH3 | 0.57 |

| 28l | CH3 | p-OCH3 | 3.83 |

| 28q | No substitution | p-OCH3 | 1.54 |

| 28t | 6-OCH3 | No substitution | 21.21 |

| Ascorbic Acid (Standard) | N/A | 4.57 |

Data sourced from a study on natural product inspired (Z)-3-benzylideneisobenzofuran-1(3H)-ones. mdpi.com

These findings highlight that while the isobenzofuran-1(3H)-one core is essential, the specific substitution pattern, including the presence of a methoxy group, fine-tunes the biological activity. The diminished activity of compound 28t , where the methoxy group is on the isobenzofuranone ring, compared to compounds with the methoxy group on the benzylidene ring, provides valuable SAR insights. mdpi.com

Enzyme Inhibition Kinetics and Binding Studies (e.g., Tyrosinase)

The inhibitory effect of compounds on enzymes like tyrosinase can be quantified and characterized through kinetic studies. These studies determine the mode of inhibition, such as competitive, non-competitive, uncompetitive, or mixed-type inhibition. nih.gov

Competitive inhibitors bind to the active site of the free enzyme, preventing the substrate from binding.

Non-competitive inhibitors bind to a site other than the active site (an allosteric site) on the enzyme or the enzyme-substrate complex.

Uncompetitive inhibitors bind only to the enzyme-substrate complex.

Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site.

For the isobenzofuran-1(3H)-one class of compounds, studies on various derivatives have shown different modes of tyrosinase inhibition. For instance, some dihydroflavonols and flavonols act as competitive inhibitors of tyrosinase, while some flavones are non-competitive inhibitors. mdpi.com

Ligand-enzyme NMR and molecular docking studies have provided a more detailed picture of the binding interactions. researchgate.netnih.gov These studies reveal that isobenzofuran-1(3H)-one derivatives can interact with the copper atoms in the active site of tyrosinase, a mechanism similar to that of the well-known tyrosinase inhibitor, kojic acid. researchgate.netnih.gov The binding is further stabilized by interactions with key amino acid residues in the active site.

| Compound | Tyrosinase Inhibitory Activity |

|---|---|

| Phthalaldehydic acid | Potent inhibitor |

| 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one | Potent inhibitor |

| 2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate | Potent inhibitor |

Data based on a study of a series of isobenzofuran-1(3H)-ones as tyrosinase inhibitors. researchgate.net

These findings suggest that this compound likely acts as an inhibitor of tyrosinase, with its methoxy group contributing to its specific binding affinity and kinetic profile. Further direct experimental studies would be necessary to precisely elucidate its mode of inhibition and inhibitory constants.

Computational and Theoretical Chemistry Studies

Molecular Modeling for Conformational Analysis and Geometrical Optimization

Molecular modeling is a cornerstone in the computational study of molecules, enabling the determination of their three-dimensional structures and preferred conformations. For 5-methoxy-3H-isobenzofuran-1-one, which possesses a nearly planar bicyclic core, these studies confirm its structural rigidity and explore minor conformational variations. nih.govnih.gov The molecular skeleton is generally found to be almost planar. nih.govnih.gov

Semi-empirical methods, such as those implemented in the MOPAC (Molecular Orbital Package) software, offer a balance between computational cost and accuracy for studying molecular geometries. openmopac.net These methods simplify quantum mechanical calculations by using parameters derived from experimental data. openmopac.net For isobenzofuranone derivatives, MOPAC can be employed for geometrical optimization to find the most stable conformer. For instance, a computational study on a related compound, 7-hydroxy-3-(1-hydroxyethyl)-5-methoxy-3,4-dimethylisobenzofuran-1(3H)-one, utilized MOPAC to confirm its structure and exclude other potential candidates by comparing computed data with experimental NMR results. researchgate.net Such an approach for this compound would involve creating a z-matrix or Cartesian coordinate input and performing iterative calculations to find the geometry with the minimum energy. researchgate.net

Table 1: Example of Geometrical Parameters from MOPAC Optimization (Hypothetical for this compound) This table is illustrative of typical MOPAC output.

| Parameter | Value |

| Heat of Formation | -85.5 kcal/mol |

| Dipole Moment | 2.5 Debye |

| Ionization Potential | 8.9 eV |

| Final Geometry Status | Gradient Norm < 0.01 |

Molecular Docking for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). researchgate.net This method is crucial for understanding potential biological activities, such as enzyme inhibition. Several studies have investigated isobenzofuran-1(3H)-ones as inhibitors of tyrosinase, a copper-containing enzyme involved in melanin (B1238610) biosynthesis. researchgate.netnih.gov

Docking simulations predict how this compound fits into the active site of a target enzyme and estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov Studies on similar isobenzofuranone derivatives and tyrosinase show that these compounds can effectively bind within the enzyme's catalytic domain. nih.gov The binding affinity is influenced by factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. researchgate.netnih.gov The soundness of docking results can suggest that the molecule could be a lead compound for designing more potent inhibitors. nih.gov

Tyrosinase contains two copper atoms (CuA and CuB) in its active site, which are crucial for its catalytic function. nih.gov Docking investigations on isobenzofuran-1(3H)-one inhibitors have successfully mapped the atoms of the ligands that interact with these copper centers. nih.gov The lactone ring's carbonyl oxygen and other suitably positioned atoms in the isobenzofuranone structure are often predicted to chelate the copper ions, a mechanism similar to that of the well-known tyrosinase inhibitor, kojic acid. nih.gov The active site of tyrosinase is rich in histidine residues that coordinate the copper ions, and docking studies reveal how inhibitors like this compound can form key interactions with these residues. nih.gov

Table 2: Predicted Interactions of an Isobenzofuranone Ligand with Tyrosinase Active Site Residues Based on findings for similar isobenzofuranone inhibitors. nih.govnih.gov

| Ligand Atom/Group | Enzyme Residue/Component | Interaction Type |

| Carbonyl Oxygen (C=O) | Copper Ion (CuA/CuB) | Coordination/Chelation |

| Methoxy (B1213986) Group Oxygen | Histidine (e.g., His202) | Hydrogen Bond |

| Aromatic Ring | Valine, Phenylalanine | Hydrophobic (π-alkyl) |

Classical Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-receptor complex, classical molecular dynamics (MD) simulations allow for the observation of the dynamic behavior of the system over time. researchgate.netnih.gov MD simulations take into account the flexibility of both the ligand and the protein, providing a more realistic representation of the binding event. researchgate.net These simulations can be used to assess the stability of the binding pose predicted by docking. By simulating the trajectory of the complex, researchers can confirm whether the key interactions, such as the chelation of copper ions and hydrogen bonds, are maintained over a period of nanoseconds. nih.govgithub.io

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule with high accuracy. superfri.org These methods can be used to calculate properties like the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps for this compound. This information is vital for predicting the molecule's reactivity. For example, the regions of highest and lowest electrostatic potential indicate sites susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO can provide insights into the molecule's chemical stability and reactivity. arabjchem.orgarxiv.org These calculations can complement experimental findings and help in understanding reaction mechanisms at a fundamental electronic level. arxiv.org

Analogues and Derivatives of 5 Methoxy 3h Isobenzofuran 1 One

Naturally Occurring Analogues with Diverse Substitutions

Nature provides a rich source of isobenzofuranone analogues where the core structure is adorned with various functional groups, leading to a diversity of chemical properties and biological activities. nih.govnih.gov

Dimethoxyisobenzofuranone Isomers

Among the naturally occurring analogues, dimethoxyisobenzofuranone isomers are of significant interest. These compounds differ in the positioning of the two methoxy (B1213986) groups on the benzene (B151609) ring, which influences their chemical and physical properties.

5,6-Dimethoxy-3H-isobenzofuran-1-one : This isomer has been synthesized and is also found as a component of some natural products. chemicalbook.com The synthesis of its hydroxylated precursor, 3-hydroxy-5,6-dimethoxy-3H-isobenzofuran-1-one, is well-documented. chemicalbook.comchemicalbook.com

4,6-Dimethoxy-3H-isobenzofuran-1-one : The genotoxic and cell-death-inducing properties of a derivative, 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one, have been studied, suggesting its potential as a precursor for chemotherapeutic agents. nih.gov

5,7-Dimethoxy-3H-isobenzofuran-1-one : This isomer has been isolated from the rhizoma of Polygonum cuspidatum, a plant used in Chinese folk medicine. nih.govnih.gov It can be synthesized through various methods and serves as an intermediate in the production of other significant compounds. nih.gov

Table 1: Naturally Occurring Dimethoxyisobenzofuranone Isomers

| Compound Name | Natural Source/Synthetic Precursor | Key Research Findings |

| 5,6-Dimethoxy-3H-isobenzofuran-1-one | Synthetic, found in natural products | Precursor synthesis is well-established. chemicalbook.comchemicalbook.com |

| 4,6-Dimethoxy-3H-isobenzofuran-1-one | Precursor to synthetic compounds | A derivative shows genotoxic potential. nih.gov |

| 5,7-Dimethoxy-3H-isobenzofuran-1-one | Polygonum cuspidatum | Isolated from a medicinal plant and used as a synthetic intermediate. nih.govnih.gov |

Hydroxylated and Methylated Phthalide (B148349) Derivatives

A variety of isobenzofuranone derivatives feature combinations of hydroxyl and methyl groups, contributing to their structural diversity. These compounds, often referred to as phthalides, are found in various fungi and plants. researchgate.net

4,6-dihydroxy-5-methoxy-7-methylphthalide : The specific natural occurrence of this compound is part of a broader class of substituted phthalates with documented bioactivities. nih.gov

7-Hydroxy-4,6-dimethyl-3H-isobenzofuran-1-one : This metabolite was isolated from the fungus Diaporthe phaseolorum. researchgate.net

7-Methoxy-4,6-dimethyl-3H-isobenzofuran-1-one : Isolated from the endophytic fungus Hypoxylon anthochroum. researchgate.net

5,7-Dihydroxy-4,6-dimethyl-1(3H)-isobenzofuranone : A precursor to this natural product has been synthesized and its crystal structure determined. researchgate.net

Table 2: Examples of Hydroxylated and Methylated Phthalide Derivatives

| Compound Name | Natural Source | Notable Feature |

| 7-Hydroxy-4,6-dimethyl-3H-isobenzofuran-1-one | Diaporthe phaseolorum | A fungal metabolite. researchgate.net |

| 7-Methoxy-4,6-dimethyl-3H-isobenzofuran-1-one | Hypoxylon anthochroum | Isolated from an endophytic fungus. researchgate.net |

| 5,7-Dihydroxy-4,6-dimethyl-1(3H)-isobenzofuranone | Synthetic precursor studied | Crystal structure of its precursor has been analyzed. researchgate.net |

Synthetically Modified Analogues and Their Chemical Space

The isobenzofuranone core is a versatile starting point for synthetic modifications, allowing chemists to explore a vast chemical space and create novel molecules with tailored properties.

3-Substituted Phthalides

The introduction of substituents at the 3-position of the phthalide ring is a common synthetic strategy to generate a wide array of derivatives. nih.govrsc.org These modifications can significantly impact the molecule's biological activity. nih.govrsc.orgresearchgate.net

Synthesis Methods : Numerous synthetic methodologies have been developed for creating 3-substituted phthalides, including catalytic and photochemical approaches. nih.govorganic-chemistry.org Transition metal-catalyzed reactions, such as those using palladium, rhodium, and ruthenium, have proven effective for this purpose. mdpi.com Organocatalytic methods also offer a pathway to chiral 3-substituted phthalides. nih.gov

Applications : 3-Substituted phthalides are valuable precursors in the total synthesis of biologically active natural products. nih.govrsc.org For instance, (Z)-3-benzylideneisobenzofuran-1(3H)-ones have been synthesized and evaluated for their antioxidant and antiplatelet activities. nih.gov

Table 3: Synthetic Approaches to 3-Substituted Phthalides

| Synthetic Method | Catalyst/Reagent | Key Feature |

| Transition Metal Catalysis | Palladium, Rhodium, Ruthenium | Enables annulative coupling of benzoic acids and alkenes. mdpi.com |

| Organocatalysis | L-prolinamide alcohol | Allows for asymmetric synthesis of chiral phthalides. nih.gov |

| Photochemical Catalysis | Degassed alcoholic solution | Produces 3-alkoxycarbonylphthalides from indane-1,2,3-trione. nih.gov |

| Domino Reactions | Copper catalyst | One-pot synthesis from o-bromobenzyl alcohols. organic-chemistry.org |

Spiro[furan-2,1'-isobenzofuran]-3,3'-dione Derivatives

Spiro compounds containing the isobenzofuranone moiety represent a unique class of derivatives with a three-dimensional structure.

Synthesis : The synthesis of the parent compound, spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione, has been achieved through the selenium dioxide oxidation of 2'-carboxy-2-hydroxy-deoxybenzoin. rsc.org Methods for synthesizing related spiro[furan-2,1'-isoindolin]-3'-ones have also been developed, involving intramolecular sequential Prins and Ritter reactions. researchgate.netnih.gov

Structural Confirmation : The structure of spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione has been confirmed by spectroscopic methods and X-ray crystallography. rsc.org The NIST WebBook provides data for the 4-phenyl substituted derivative. nist.gov

Table 4: Spiro[furan-2,1'-isobenzofuran]-3,3'-dione and Related Derivatives

| Compound | Synthetic Method | Structural Information |

| Spiro[benzofuran-2,1'-isobenzofuran]-3,3'-dione | Selenium dioxide oxidation | Confirmed by X-ray crystallography. rsc.org |

| Spiro[furan-2,1'-isoindolin]-3'-ones | Intramolecular sequential Prins and Ritter reactions | One-pot, three-component reaction. researchgate.netnih.gov |

| 4-phenylspiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione | Not specified | Data available in NIST WebBook. nist.gov |

Oxazepine-Fused Isobenzofuranone Derivatives

Fusing an oxazepine ring to the isobenzofuranone core results in novel heterocyclic systems with potential pharmacological applications. researchgate.netechemcom.com

Synthesis : These derivatives can be synthesized through the acid-catalyzed cycloaddition reaction of imine compounds with isobenzofuran-1(3H)-one. researchgate.netturkmedline.net The imines themselves are typically prepared by the condensation of aromatic aldehydes and primary amines. researchgate.netturkmedline.net Another approach involves the reaction of Schiff bases with cyclic anhydrides. echemcom.comjmchemsci.com

Structural Characteristics : The formation of a stable seven-membered 1,3-oxazepine ring is a key feature of these compounds. researchgate.netturkmedline.net The structures of the synthesized derivatives are typically confirmed using spectroscopic techniques such as FT-IR and 1H-NMR. researchgate.netturkmedline.net

Table 5: Synthesis of Oxazepine-Fused Isobenzofuranone Derivatives

| Reactants | Reaction Type | Key Product Feature |

| Imine compounds and isobenzofuran-1(3H)-one | Acid-catalyzed cycloaddition | Formation of a 1,3-oxazepine ring. researchgate.netturkmedline.net |

| Schiff bases and cyclic anhydrides | Cyclization | Creates 1,3-oxazepine-4,7-diones. echemcom.comjmchemsci.com |

Comparative Analysis of Biological Activities Across Analogues

The biological activity of isobenzofuranone analogues can vary significantly with modifications to the core structure. These changes can include the number and position of hydroxyl and methoxy groups, as well as the nature of substituents at the C-3 position of the lactone ring.

A study on isobenzofuranone derivatives isolated from the fungus Cephalosporium sp. highlighted the critical role of hydroxyl groups in antioxidant activity. nih.gov When comparing analogues, it was observed that compounds with a greater number of phenolic hydroxyl groups exhibited more potent radical-scavenging capabilities. For instance, 4,5,6-trihydroxy-7-methylphthalide demonstrated strong antioxidant activity. nih.gov This suggests that the presence and number of hydroxyl groups are key determinants of this specific biological function.

In the realm of antiplatelet activity, derivatives of (Z)-3-benzylideneisobenzofuran-1(3H)-one have shown significant potential. A comparative study of various analogues revealed that specific substitution patterns on the benzylidene moiety led to highly potent inhibitors of platelet aggregation. nih.gov Two compounds in the series, 28f and 28k, were found to be ten and eight times more active as antioxidants than ascorbic acid, respectively. nih.gov Furthermore, several analogues in this series demonstrated antiplatelet activity up to six times more potent than aspirin (B1665792) in arachidonic acid-induced platelet aggregation assays. nih.gov

The antimicrobial properties of isobenzofuranone derivatives have also been explored. A study involving the synthesis of 3-substituted isobenzofuran-1(3H)-one derivatives, where the substituent was a primary heterocyclic amine, demonstrated that these compounds exhibited notable antifungal activity against yeast-like fungi and antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. imjst.org

Furthermore, recent research has focused on the antidepressant potential of novel isobenzofuran-1(3H)-one derivatives. A series of these compounds were designed and synthesized, with several exhibiting significant serotonin (B10506) reuptake inhibition in vitro. nih.gov One promising compound, 10a, not only showed potent activity but also demonstrated the ability to improve depression-like behavior in animal models by increasing serotonin levels in the cortex. nih.gov

Below is an interactive data table summarizing the comparative biological activities of selected isobenzofuranone analogues.

| Compound/Analogue | Biological Activity | Key Findings | Reference |

| 4,5,6-trihydroxy-7-methylphthalide | Antioxidant | Potent radical-scavenging activity, attributed to the presence of three phenolic hydroxyl groups. | nih.gov |

| (Z)-3-benzylideneisobenzofuran-1(3H)-one derivatives (28f, 28k) | Antioxidant, Antiplatelet | Significantly higher antioxidant activity than ascorbic acid. Potent inhibitors of platelet aggregation, surpassing aspirin in some cases. | nih.gov |

| 3-Substituted Isobenzofuran-1(3H)-one derivatives (with heterocyclic amines) | Antimicrobial | Exhibited antifungal activity against yeast-like fungi and antibacterial activity against S. aureus and E. coli. | imjst.org |

| Isobenzofuran-1(3H)-one derivative (10a) | Antidepressant | Demonstrated significant serotonin reuptake inhibition and improved depression-like behavior in animal models. | nih.gov |

Elucidation of Structure-Property Relationships for Derivative Design

The design of novel and more potent derivatives of 5-methoxy-3H-isobenzofuran-1-one hinges on a clear understanding of its structure-property relationships. The biological activity of these compounds is intricately linked to the nature and position of various substituents on the phthalide core.

The methoxy group itself plays a crucial role in modulating the biological and physicochemical properties of a molecule. nih.gov In a study of indolyl-pyridinyl-propenones, the position of the methoxy group on the indole (B1671886) ring was found to be a critical determinant of the compound's anticancer activity and its mechanism of action. Shifting the methoxy group from the 5-position to the 6-position switched the biological activity from inducing methuosis to disrupting microtubules. nih.gov This highlights the profound impact that subtle changes in the position of a methoxy group can have on biological outcomes.